Melting Point: Ortho-Bromo Substitution Lowers Melting Point by Approximately 100°C Relative to Para-Bromo Isomer
The ortho-bromo substitution in N-(2-bromophenyl)-2-chloroacetamide results in a significantly lower melting point compared to its para-bromo analog, N-(4-bromophenyl)-2-chloroacetamide . This difference, exceeding 100°C, is attributed to less efficient crystal packing due to the steric hindrance introduced by the ortho substituent .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 75-77°C |
| Comparator Or Baseline | N-(4-bromophenyl)-2-chloroacetamide (CAS 2564-02-5): 176-184°C |
| Quantified Difference | Approximately 100°C lower |
| Conditions | Solid-state, atmospheric pressure |
Why This Matters
The lower melting point simplifies purification and formulation processes in synthetic workflows and may indicate distinct solubility and processing characteristics for research and scale-up.
